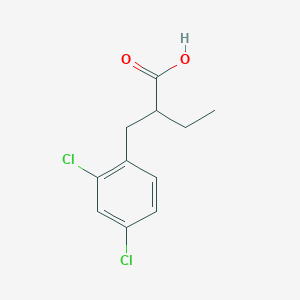

2-(2,4-Dichlorobenzyl)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12Cl2O2 |

|---|---|

Molecular Weight |

247.11 g/mol |

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]butanoic acid |

InChI |

InChI=1S/C11H12Cl2O2/c1-2-7(11(14)15)5-8-3-4-9(12)6-10(8)13/h3-4,6-7H,2,5H2,1H3,(H,14,15) |

InChI Key |

ALBNGCIGJZVYRT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,4 Dichlorobenzyl Butanoic Acid

Retrosynthetic Analysis of the 2-(2,4-Dichlorobenzyl)butanoic Acid Framework

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. libretexts.orgnih.gov For this compound, the primary retrosynthetic disconnection is the C2-C1' bond, which connects the butanoic acid moiety to the 2,4-dichlorobenzyl group. This disconnection reveals two key synthons: a nucleophilic carbanion at the α-position of a butanoic acid derivative and an electrophilic 2,4-dichlorobenzyl cation.

The corresponding synthetic equivalents for these synthons would be a butanoic acid enolate (or a related precursor) and a 2,4-dichlorobenzyl halide, respectively. This primary disconnection suggests that the core synthetic strategy will involve the formation of this crucial C-C bond through either nucleophilic substitution or a related coupling reaction.

Approaches to C-C Bond Formation for Aromatic Side-Chain Installation

The formation of the C-C bond between the butanoic acid backbone and the 2,4-dichlorobenzyl group is the linchpin of any synthetic route to the target molecule. Several established methodologies can be employed to achieve this transformation.

Alkylation Reactions at the α-Position of Butanoic Acid Precursors

A classic and straightforward approach to installing the 2,4-dichlorobenzyl group is through the alkylation of a butanoic acid precursor. The malonic ester synthesis is a particularly well-suited method for this purpose. orgsyn.orgmdpi.comuwindsor.ca This method utilizes diethyl malonate or a similar malonic ester, which can be readily deprotonated at the acidic α-carbon to form a stabilized enolate. orgsyn.org

The synthesis would proceed as follows:

Alkylation of Diethyl Malonate: Diethyl malonate is first treated with a suitable base, such as sodium ethoxide, to generate the corresponding enolate. This nucleophilic enolate is then reacted with 2,4-dichlorobenzyl chloride in an SN2 reaction to form diethyl (2,4-dichlorobenzyl)malonate. nih.govresearchgate.net

Second Alkylation: The resulting substituted malonic ester still possesses one acidic proton and can be subjected to a second alkylation. In this case, reaction with an ethyl halide (e.g., ethyl bromide) would introduce the ethyl group at the α-position, yielding diethyl (2,4-dichlorobenzyl)ethylmalonate.

Hydrolysis and Decarboxylation: The final steps involve the hydrolysis of the diester to the corresponding dicarboxylic acid, followed by decarboxylation upon heating to afford the desired this compound. orgsyn.orgmdpi.comuwindsor.ca

| Step | Reactants | Reagents | Product |

| 1 | Diethyl malonate, 2,4-Dichlorobenzyl chloride | Sodium ethoxide | Diethyl (2,4-dichlorobenzyl)malonate |

| 2 | Diethyl (2,4-dichlorobenzyl)malonate, Ethyl bromide | Sodium ethoxide | Diethyl (2,4-dichlorobenzyl)ethylmalonate |

| 3 | Diethyl (2,4-dichlorobenzyl)ethylmalonate | Acid/Base, Heat | This compound |

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Substitution

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. These methods provide alternative and often more versatile routes to the target molecule.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. mdpi.com For the synthesis of this compound, a plausible approach would involve the coupling of a 2,4-dichlorobenzylboronic acid derivative with an α-halo butanoic acid ester.

A study on the regioselective Suzuki cross-coupling of 2-bromo-4-chlorophenyl-2-bromobutanoate with various phenylboronic acids demonstrates the feasibility of such a transformation. nih.gov While this example involves an arylation at the phenyl ring, the principle can be adapted. A more direct approach would be the coupling of 2,4-dichlorobenzylboronic acid with a suitable butanoic acid derivative, such as ethyl 2-bromobutanoate, in the presence of a palladium catalyst and a base.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 2,4-Dichlorobenzylboronic acid | Ethyl 2-bromobutanoate | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 2-(2,4-dichlorobenzyl)butanoate |

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org A potential Heck-type approach to a precursor of the target molecule could involve the reaction of a 2,4-dichlorophenyl halide with an unsaturated butanoic acid derivative, such as ethyl crotonate (ethyl but-2-enoate). researchgate.net The initial product would be an arylated alkene, which would then require reduction of the double bond to yield the final saturated butanoic acid derivative.

The Stille reaction utilizes the coupling of an organotin compound with an organic halide. libretexts.org A possible Stille coupling strategy would involve the reaction of a 2,4-dichlorobenzylstannane with an α-halo butanoic acid ester, such as ethyl 2-bromobutanoate, in the presence of a palladium catalyst. nih.gov

| Reaction | Aryl/Benzyl (B1604629) Partner | Butanoic Acid Partner | Catalyst | Key Intermediate |

| Heck | 2,4-Dichlorophenyl iodide | Ethyl crotonate | Pd(OAc)₂ | Ethyl 2-(2,4-dichlorophenyl)but-2-enoate |

| Stille | 2,4-Dichlorobenzylstannane | Ethyl 2-bromobutanoate | Pd(PPh₃)₄ | Ethyl 2-(2,4-dichlorobenzyl)butanoate |

Radical-Mediated Benzylation Routes

Radical reactions offer an alternative pathway for C-C bond formation. A radical-mediated approach to this compound could involve the addition of a 2,4-dichlorobenzyl radical to a suitable butenoic acid derivative. The 2,4-dichlorobenzyl radical could be generated from a precursor such as 2,4-dichlorobenzyl bromide or a corresponding Barton ester under radical-initiating conditions (e.g., using AIBN and a tin hydride).

The radical would then add to the double bond of a molecule like ethyl but-2-enoate. This would generate a new radical species that would then need to be quenched to afford the final product. While conceptually plausible, controlling the regioselectivity and preventing side reactions can be challenging in radical additions. nih.gov

Preparation of Dichlorobenzyl Precursors

The initial phase of the synthesis focuses on creating suitable dichlorobenzyl precursors, which will later be incorporated into the final molecule. This typically involves the synthesis of a reactive intermediate like a 2,4-dichlorobenzyl halide or the generation of a corresponding organometallic reagent.

Synthesis of 2,4-Dichlorobenzyl Halides

The most common precursor for the alkylation step is 2,4-dichlorobenzyl chloride. A primary method for its synthesis involves the direct chlorination of 2,4-dichlorotoluene (B165549). This process is typically carried out under free-radical conditions, initiated by light or a chemical initiator. patsnap.com

One patented method describes heating 2,4-dichlorotoluene in a chlorination reaction kettle, followed by the addition of catalysts such as azobisisobutyronitrile and triethanolamine. patsnap.com Chlorine gas is then introduced under illumination, and the reaction temperature is elevated to facilitate the formation of the 2,4-dichlorobenzyl chloride solution. patsnap.com The final product is purified by vacuum rectification. patsnap.com

Table 1: Exemplary Reaction Conditions for the Synthesis of 2,4-Dichlorobenzyl Chloride

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2,4-Dichlorotoluene | patsnap.com |

| Reagent | Chlorine Gas | patsnap.com |

| Catalysts | Azobisisobutyronitrile, Triethanolamine | patsnap.com |

| Initiation | Light | patsnap.com |

| Temperature | 120-130°C | patsnap.com |

| Reaction Time | 3-4 hours | patsnap.com |

| Purification | Vacuum Rectification | patsnap.com |

This interactive table summarizes typical conditions for the synthesis of 2,4-dichlorobenzyl chloride via chlorination of 2,4-dichlorotoluene.

Alternative routes to related precursors, such as 2,4-dichlorobenzoyl chloride, involve the reaction of 2,4-dichlorobenzoic acid with a chlorinating agent like thionyl chloride or the hydrolysis of 2,4-dichlorotrichlorobenzyl. google.com While these produce an acyl chloride rather than a benzyl halide, they highlight the industrial methods available for functionalizing the 2,4-dichlorotoluene scaffold.

Generation of 2,4-Dichlorobenzyl Organometallic Reagents

For certain coupling strategies, 2,4-dichlorobenzyl halides can be converted into more reactive organometallic reagents, such as Grignard or organozinc compounds. The generation of these reagents allows for different types of carbon-carbon bond-forming reactions.

Organozinc reagents, for instance, are valued for their functional group tolerance and are often prepared via a direct magnesium insertion into the corresponding halide in the presence of a zinc salt, or through a directed metalation process. orgsyn.org While specific examples for 2,4-dichlorobenzyl systems are not extensively detailed in general literature, the principles of forming aryl and heteroarylzinc pivalates could be applied. orgsyn.org The use of Grignard reagents, such as methylmagnesium chloride (MeMgCl), often in the presence of a lanthanide salt to enhance reactivity, is a common strategy in organic synthesis for adding alkyl groups to carbonyl compounds. acs.org The preparation of a 2,4-dichlorobenzyl Grignard reagent would follow standard procedures, typically involving the reaction of 2,4-dichlorobenzyl chloride with magnesium metal in an ether solvent.

Stereoselective Synthetic Pathways for Chiral Centers in this compound

The critical step in the synthesis of this compound is the creation of the stereocenter at the alpha-position of the butanoic acid moiety. This requires sophisticated asymmetric synthesis strategies to ensure the desired enantiomer is produced in high purity.

Asymmetric Catalysis in α-Substitution of Butanoic Acid

Asymmetric catalysis offers an elegant and atom-economical approach to establishing chirality. This strategy involves using a small amount of a chiral catalyst to control the stereochemical outcome of the α-alkylation of a butanoic acid derivative.

Recent advances have shown that chiral aldehyde catalysts can be effective in promoting direct asymmetric α-substitution reactions. chemrxiv.org For example, a catalytic system using a chiral BINOL-derived aldehyde, sometimes in combination with a Lewis acid like zinc chloride, has been successful in the asymmetric α-arylation, α-allylation, and α-benzylation of amino acid esters. chemrxiv.org This methodology, which avoids the need for protecting groups on the starting material, could potentially be adapted for the direct α-benzylation of a butanoic acid ester with 2,4-dichlorobenzyl halide. chemrxiv.org The mechanism often involves the formation of a chiral enamine intermediate, which then reacts stereoselectively with the electrophile.

Another powerful strategy is the catalytic asymmetric Mukaiyama–Michael reaction, where silyloxyfurans (as butenolide precursors) react with electrophiles in the presence of a chiral Lewis acid catalyst, such as a zinc(II)-pybox complex, to create highly functionalized products with excellent enantioselectivity. nih.gov

Chiral Auxiliary-Mediated Approaches

A well-established and reliable method for asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org This approach involves temporarily attaching a chiral molecule to the butanoic acid substrate. The auxiliary then directs the subsequent alkylation reaction to one face of the molecule, leading to a diastereoselective product. wikipedia.org Finally, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

Table 2: Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Key Features | Typical Application | Source |

|---|---|---|---|

| Evans' Oxazolidinones | Commercially available, highly predictable stereocontrol, easily cleaved. | Diastereoselective enolate alkylation, aldol (B89426) reactions. | wikipedia.org |

| Oppolzer's Camphorsultam | Crystalline derivatives facilitate purification, robust, high diastereoselectivity. | Asymmetric Diels-Alder, conjugate additions, alkylations. | harvard.edu |

| Pseudoephedrine | Inexpensive, forms crystalline derivatives, easily cleaved to the acid. | Asymmetric alkylation of amides. | wikipedia.org |

| (–)-8-Phenylmenthol | Effective for α,β-unsaturated esters, π-stacking interactions enhance selectivity. | Asymmetric Diels-Alder reactions. | wikipedia.orgharvard.edu |

This interactive table lists several common chiral auxiliaries and their features, which are applicable for the stereoselective synthesis of chiral carboxylic acids.

In a typical sequence for synthesizing this compound, butanoic acid would first be converted to an acyl chloride and then reacted with a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.org The resulting N-acyl oxazolidinone is deprotonated with a strong base (e.g., lithium diisopropylamide) to form a chiral enolate. This enolate then reacts with 2,4-dichlorobenzyl chloride in a highly diastereoselective alkylation. The final step is the hydrolytic removal of the auxiliary to yield the desired enantiomerically enriched this compound. wikipedia.org

Diastereoselective Synthesis of Butanoic Acid Derivatives

Diastereoselective synthesis focuses on reactions where a pre-existing chiral center in the substrate controls the formation of a new stereocenter. Chiral auxiliary-mediated methods are a prime example of this. However, other strategies also fall under this category.

For instance, a diastereoselective conjugate addition can be employed. An enantioselective conjugate addition of an amine to an (E)-but-2-enoate ester derived from a chiral alcohol, such as (S)-2-methyl-1-butanol, can exhibit good stereoselectivity. vcu.edu Similarly, the iron chiral auxiliary [(η5-C5H5)Fe(CO)(PPh3)] has been shown to exert powerful stereocontrol over reactions of its attached acyl ligands. iupac.org Tandem Michael addition-alkylation sequences using this system can generate multiple stereocenters with virtually complete stereocontrol, yielding diastereomerically pure products. iupac.org Such a methodology could be envisioned for constructing the substituted butanoic acid framework in a highly controlled manner.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several key reaction parameters. These include the choice of base, solvent, temperature, and reaction time for both the alkylation and the subsequent hydrolysis and decarboxylation steps.

For the initial alkylation of diethyl ethylmalonate with 2,4-dichlorobenzyl chloride, the selection of the base is critical to ensure efficient formation of the malonate enolate. Stronger bases can lead to higher yields, but also increase the risk of side reactions. The reaction temperature and duration are also fine-tuned to maximize the formation of the desired dialkylated malonate while minimizing the formation of impurities.

In the subsequent hydrolysis and decarboxylation step, the concentration of the acid and the reaction temperature are crucial variables. For instance, studies on the hydrolysis of structurally similar diethyl 2-(perfluorophenyl)malonate have shown that a mixture of hydrobromic acid (HBr) and acetic acid (AcOH) at reflux can effectively drive the reaction to completion, yielding the corresponding acetic acid derivative in good yields. researchgate.netnih.gov While specific yields for the synthesis of this compound are not extensively reported in publicly available literature, data from analogous syntheses of 2-benzylbutanoic acid and related compounds suggest that yields can be significantly influenced by the chosen conditions.

Below is an interactive data table illustrating the impact of various reaction conditions on the yield of analogous synthetic transformations, providing insight into potential optimization strategies for the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Analogous Syntheses

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Diethyl malonate | Benzyl chloride | NaOEt | Ethanol | Reflux | 6 | Diethyl benzylmalonate | 80 |

| Ethyl acetoacetate | Benzyl chloride | NaOEt | Ethanol | Reflux | 11 | Ethyl 2-benzylacetoacetate | 72 |

| Diethyl malonate | Alkyl halide | K₂CO₃/TEBAC | Dioxane | 80 | 4 | Diethyl alkylmalonate | 95 |

| Diethyl malonate | Hexafluorobenzene | NaH | DMF | Reflux | 5 | Diethyl (perfluorophenyl)malonate | 47 nih.gov |

This table is a representation of data from analogous reactions and is intended to illustrate the effects of varying reaction parameters.

Isolation and Purification Techniques

Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. The typical work-up procedure involves quenching the reaction mixture, followed by extraction and subsequent purification steps.

Initially, the reaction mixture is often neutralized or acidified, and the crude product is extracted from the aqueous phase using an organic solvent such as diethyl ether or dichloromethane (B109758). The organic layers are then combined, washed with brine to remove any remaining inorganic salts, and dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. The solvent is subsequently removed under reduced pressure to yield the crude this compound.

Further purification is generally achieved through one or a combination of the following techniques:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or a solvent mixture in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical and is determined experimentally. For structurally similar carboxylic acids, solvent systems such as ethanol/water or toluene (B28343) are often employed. nih.gov

Column Chromatography: This technique is used to separate the target compound from impurities based on their differential adsorption onto a stationary phase. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. An eluent (a solvent or a mixture of solvents) is then passed through the column, and the different components of the mixture travel down the column at different rates, allowing for their separation. The fractions containing the purified product are collected and the solvent is evaporated. For acidic compounds like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is commonly used.

The purity of the final product is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Common Isolation and Purification Techniques

| Technique | Description | Key Parameters |

| Extraction | Separation of the product from the reaction mixture into an immiscible solvent. | Choice of solvent, pH of the aqueous phase. |

| Recrystallization | Purification of a solid based on differences in solubility. | Choice of solvent system, cooling rate. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Stationary phase (e.g., silica gel), eluent system. |

Chemical Reactivity and Transformation Studies of 2 2,4 Dichlorobenzyl Butanoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to yield other important organic functionalities. These reactions typically involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile.

Esterification Reactions

Esterification of 2-(2,4-Dichlorobenzyl)butanoic acid can be achieved through several methods, with the Fischer-Speier esterification being a classic and widely used approach. wikipedia.orgrsc.orglibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water generated during the reaction is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus. wikipedia.orggoogle.com

For a sterically hindered carboxylic acid like this compound, the reaction conditions might require higher temperatures and longer reaction times to achieve good yields. The general reaction is as follows:

Reaction Scheme:

| Reactant (Alcohol) | Catalyst | Reaction Conditions | Product | Representative Yield (%) |

| Methanol | H₂SO₄ | Reflux, 6-8 h | Methyl 2-(2,4-dichlorobenzyl)butanoate | 75-85 |

| Ethanol | p-TsOH | Toluene (B28343), Dean-Stark, 12 h | Ethyl 2-(2,4-dichlorobenzyl)butanoate | 70-80 |

| Isopropanol | H₂SO₄ | Reflux, 18-24 h | Isopropyl 2-(2,4-dichlorobenzyl)butanoate | 60-70 |

This data is representative of typical Fischer esterification reactions and may vary for the specific substrate.

Amidation Reactions

The conversion of this compound to its corresponding amides involves reaction with ammonia (B1221849) or a primary or secondary amine. Direct reaction between the carboxylic acid and an amine is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. youtube.com

A more common and milder approach involves the activation of the carboxylic acid. Reagents like thionyl chloride or oxalyl chloride can convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with the amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the amide bond formation under milder conditions. rsc.org For sterically hindered substrates, specialized protocols, such as those involving in situ formation of acyl fluorides, may be necessary to achieve high yields. rsc.orgresearchgate.net

A study on the synthesis of 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid from glutaric anhydride (B1165640) and 2,4-dichloroaniline (B164938) provides a relevant model for the formation of an amide linkage with a dichlorophenyl group. mdpi.com

Reaction Scheme:

| Reactant (Amine) | Coupling Agent/Method | Reaction Conditions | Product | Representative Yield (%) |

| Ammonia | SOCl₂, then NH₃ | THF, 0 °C to RT | 2-(2,4-Dichlorobenzyl)butanamide | 80-90 |

| Aniline | DCC, DMAP | CH₂Cl₂, RT, 12 h | N-Phenyl-2-(2,4-dichlorobenzyl)butanamide | 75-85 |

| Diethylamine | EDC, HOBt | DMF, RT, 24 h | N,N-Diethyl-2-(2,4-dichlorobenzyl)butanamide | 70-80 |

This data is representative and based on general amidation procedures.

Anhydride Formation

Acid anhydrides can be synthesized from carboxylic acids, typically through dehydration at high temperatures, although this method is often not practical for non-volatile acids. A more common laboratory-scale synthesis involves the reaction of a carboxylate salt with an acyl chloride. libretexts.org For this compound, this would involve converting a portion of the acid to its acyl chloride and then reacting it with the sodium or potassium salt of the same acid.

Symmetrical anhydrides can also be formed by reacting the carboxylic acid with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀). quora.com

Reaction Scheme (via acyl chloride):

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Representative Yield (%) |

| 2-(2,4-Dichlorobenzyl)butanoyl chloride | Sodium 2-(2,4-dichlorobenzyl)butanoate | Anhydrous Ether | RT, 4-6 h | 2-(2,4-Dichlorobenzyl)butanoic anhydride | 65-75 |

| This compound | Acetic Anhydride | Heat | Reflux, 2-3 h | 2-(2,4-Dichlorobenzyl)butanoic anhydride | 50-60 |

This data is representative of general anhydride formation methods.

Acyl Halide Formation

Acyl chlorides are highly reactive carboxylic acid derivatives and are valuable intermediates in the synthesis of esters, amides, and other compounds. They are typically prepared by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.orglibretexts.org Phosphorus pentachloride (PCl₅) can also be used. wikipedia.org The reaction with thionyl chloride is often convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture.

Reaction Scheme:

| Reagent | Solvent | Reaction Conditions | Product | Representative Yield (%) |

| Thionyl chloride (SOCl₂) | Toluene or neat | Reflux, 2-4 h | 2-(2,4-Dichlorobenzyl)butanoyl chloride | 85-95 |

| Oxalyl chloride ((COCl)₂) | Dichloromethane (B109758), cat. DMF | RT, 2-3 h | 2-(2,4-Dichlorobenzyl)butanoyl chloride | 90-98 |

| Phosphorus pentachloride (PCl₅) | Neat or inert solvent | RT to gentle warming | 2-(2,4-Dichlorobenzyl)butanoyl chloride | 70-80 |

This data is representative of general acyl halide formation reactions.

Reactions of the Dichlorophenyl Moiety

Nucleophilic Aromatic Substitution Potential

The dichlorophenyl group of this compound is generally unreactive towards nucleophilic aromatic substitution (SₙAr). This is because the benzene (B151609) ring is electron-rich and lacks strong electron-withdrawing groups positioned ortho or para to the chlorine atoms, which are necessary to stabilize the negatively charged Meisenheimer complex intermediate that forms during an SₙAr reaction. mdpi.comyoutube.com

For a nucleophilic attack to occur on the dichlorophenyl ring, harsh reaction conditions would typically be required, such as high temperatures and pressures, and very strong nucleophiles. Under such conditions, side reactions and decomposition are likely. The presence of the butanoic acid side chain does not significantly activate the ring towards nucleophilic substitution. In fact, the alkyl group is weakly electron-donating, which further deactivates the ring for this type of reaction.

Therefore, the potential for nucleophilic aromatic substitution on the dichlorophenyl moiety of this compound under standard laboratory conditions is considered to be very low.

Electrophilic Aromatic Substitution Patterns

The dichlorinated phenyl group in this compound is the primary site for electrophilic aromatic substitution (EAS) reactions. The two chlorine atoms on the aromatic ring are deactivating, meaning they decrease the rate of electrophilic substitution compared to benzene. This is due to their electron-withdrawing inductive effect. However, they are also ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orgmasterorganicchemistry.compharmdguru.com

In the case of this compound, the aromatic ring already has substituents at positions 1, 2, and 4 (assuming the benzyl (B1604629) group is at position 1). The available positions for substitution are 3, 5, and 6. The directing effects of the existing substituents would influence the regioselectivity of further substitution. The chlorine at position 2 directs to positions 3 and 6, while the chlorine at position 4 directs to position 5. The benzylbutanoic acid group is generally considered to be a deactivating meta-director if the carboxyl group's influence is significant, or a weak activating ortho, para-director if the alkyl chain character dominates. numberanalytics.com Given the complexity of these competing effects, a mixture of products would likely be obtained in an electrophilic aromatic substitution reaction.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | Mixture of 3-nitro, 5-nitro, and 6-nitro isomers | Combination of directing effects of two chlorine atoms and the deactivating benzylbutanoic acid side chain. |

| Halogenation (e.g., Br₂/FeBr₃) | Mixture of 3-bromo, 5-bromo, and 6-bromo isomers | Halogen atoms direct ortho and para, leading to substitution at available positions. |

| Friedel-Crafts Acylation (e.g., CH₃COCl/AlCl₃) | Likely low yield or no reaction | The aromatic ring is strongly deactivated by two chlorine atoms and the carboxyl group, making it less susceptible to Friedel-Crafts reactions. |

Transformations at the α-Benzyl Position

One potential transformation is α-halogenation. For instance, in the presence of a suitable halogenating agent and a catalyst, a halogen atom could be introduced at the α-position. Another possibility is oxidation of the benzylic C-H bond, although the presence of the carboxylic acid group might complicate this reaction. organic-chemistry.org

Oxidative and Reductive Transformations of the Overall Structure

Oxidative Transformations:

The benzylic position is a primary target for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can cleave the benzylic C-H bond and potentially lead to the formation of a ketone or further cleavage of the side chain to yield 2,4-dichlorobenzoic acid. youtube.com The butanoic acid chain itself is relatively resistant to oxidation under mild conditions, but harsh conditions could lead to its degradation.

Reductive Transformations:

The carboxylic acid group is the most readily reducible part of the molecule. It can be reduced to a primary alcohol, 2-(2,4-dichlorobenzyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. libretexts.org

The dichlorinated aromatic ring can undergo reductive dehalogenation, where one or both chlorine atoms are replaced by hydrogen. This typically requires specific catalysts, such as palladium on carbon (Pd/C) with a hydrogen source.

Table 2: Potential Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Expected Product |

| Oxidation | KMnO₄ or H₂CrO₄ | 2,4-Dichlorobenzoic acid |

| Reduction of Carboxylic Acid | LiAlH₄ | 2-(2,4-Dichlorobenzyl)butan-1-ol |

| Reductive Dehalogenation | H₂, Pd/C | 2-(Benzyl)butanoic acid and/or 2-(chlorobenzyl)butanoic acid isomers |

Derivatization for Enhanced Reactivity or Specific Applications

The carboxylic acid functional group is a versatile handle for the derivatization of this compound. Such modifications are often performed to enhance the compound's reactivity for further synthetic steps or to tailor its properties for specific applications, such as in analytical chemistry or as a building block for more complex molecules. nih.govthermofisher.com

Common derivatization reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. This can improve solubility in organic solvents and is a common step in preparing analytical standards.

Amide Formation: Reaction with an amine, often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), produces an amide. nih.gov This is a widely used transformation in the synthesis of biologically active molecules.

Acid Chloride Formation: Treatment with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride. This derivative can then be readily converted into a variety of other functional groups, including esters, amides, and anhydrides.

Table 3: Common Derivatization Reactions of this compound

| Derivative | Reagents | General Structure of Product |

| Methyl Ester | Methanol, H₂SO₄ (catalyst) | This compound methyl ester |

| Amide | Amine (R-NH₂), EDC | N-Alkyl-2-(2,4-dichlorobenzyl)butanamide |

| Acid Chloride | SOCl₂ or (COCl)₂ | 2-(2,4-Dichlorobenzyl)butanoyl chloride |

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation AnalysisA discussion of the molecular ion peak and the characteristic fragmentation pattern of 2-(2,4-dichlorobenzyl)butanoic acid under mass spectrometric analysis is contingent on the availability of experimental mass spectra.

Due to the lack of foundational experimental data, the generation of an article focusing solely on the spectroscopic characterization and structural elucidation of this compound cannot be completed at this time. Further research and publication of experimental findings by the scientific community are required to enable such a detailed analysis.

X-ray Crystallography for Solid-State Structure Determination

Detailed research findings and data tables regarding the X-ray crystallographic analysis of this compound are not available in the reviewed scientific literature.

Computational and Theoretical Chemistry of 2 2,4 Dichlorobenzyl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern chemical research. biointerfaceresearch.comvjst.vn

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is utilized to predict the optimized molecular geometry of 2-(2,4-Dichlorobenzyl)butanoic acid, determining the most stable arrangement of its atoms in three-dimensional space. vjst.vn This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy state.

These calculations would reveal key structural parameters, such as the spatial relationship between the dichlorinated phenyl ring and the butanoic acid moiety. The electronic structure, including the distribution of electron density, is also determined, providing a foundational understanding of the molecule's physical and chemical characteristics. vjst.vn

Table 1: Representative Predicted Molecular Properties for a Butanoic Acid Derivative (Illustrative) (Note: This table is illustrative of typical DFT outputs and is not based on actual published data for this compound.)

| Parameter | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| C=O Bond Length | Value | Ångströms (Å) |

| O-H Bond Length | Value | Ångströms (Å) |

| C-Cl Bond Lengths | Value | Ångströms (Å) |

HOMO-LUMO Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. wuxibiology.comajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmaterialsciencejournal.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org Conversely, a small gap indicates that the molecule is more likely to be reactive. wuxibiology.com For this compound, this analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. ajchem-a.com

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Illustrative) (Note: This table illustrates descriptors derived from HOMO-LUMO analysis; values are not from specific studies on the target compound.)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ=-χ) | Propensity to accept electrons. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of wavefunction data, translating complex quantum mechanical information into the familiar language of localized bonds, lone pairs, and atomic charges. researchgate.netuba.ar This method is used to study charge transfer and conjugative interactions within the molecule. chemmethod.com

For this compound, NBO analysis would quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates their strength. This is particularly useful for understanding hyperconjugative effects and the nature of intramolecular hydrogen bonding involving the carboxylic acid group. researchgate.netchemmethod.com

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. researchgate.netresearchgate.net The MEP surface is colored based on its electrostatic potential value.

Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around oxygen atoms). These sites are prone to electrophilic attack.

Blue regions indicate positive potential, corresponding to electron-poor areas (e.g., around acidic hydrogen atoms). These sites are susceptible to nucleophilic attack.

Green regions represent neutral or zero potential areas. researchgate.net

For this compound, the MEP map would highlight the electronegative oxygen atoms of the carboxyl group in red and the acidic proton in blue, visually confirming the primary sites for intermolecular interactions. chemmethod.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations study the movement of atoms and molecules over time. MD simulations provide insights into the conformational flexibility and thermodynamic stability of this compound in different environments (e.g., in a solvent). nih.govnih.gov

By simulating the molecule's trajectory, researchers can identify its preferred conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule behaves in a dynamic, real-world system, revealing how the flexible butanoic acid chain moves in relation to the more rigid dichlorobenzyl group. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to non-biological properties)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate a molecule's structural or physicochemical properties (descriptors) with its activity. nih.govijnrd.org When the target is a physical or chemical property rather than a biological one, this is often termed a Quantitative Structure-Property Relationship (QSPR). wikipedia.org

For this compound, a QSAR/QSPR model could potentially be developed to predict non-biological properties like solubility, boiling point, or chromatographic retention time based on calculated molecular descriptors. nih.gov However, creating such a model requires a dataset of multiple, related compounds with experimentally measured properties, and no such specific studies focused on the non-biological properties of this compound and its close analogues are documented in the retrieved sources. researchgate.net

Prediction of Chemical Reactivity Indices

The chemical reactivity of a molecule is a fundamental aspect of its chemical behavior, providing insights into its stability, reaction mechanisms, and potential interactions with other chemical species. Computational chemistry, particularly through the application of Density Functional Theory (T), offers a powerful avenue for the prediction of various chemical reactivity indices. These indices are derived from the electronic structure of the molecule and provide a quantitative measure of its reactivity. For this compound, a comprehensive understanding of its reactivity can be achieved by calculating and analyzing these indices.

Theoretical calculations, such as those performed using DFT methods like the B3LYP functional with a 6-31+G(d) basis set, are commonly employed to investigate the electronic properties and reactivity of organic molecules, including butanoic acid derivatives. biointerfaceresearch.com These computational approaches allow for the determination of key quantum chemical parameters that govern the molecule's reactivity.

The primary indices used to predict chemical reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, chemical softness, and the global electrophilicity and nucleophilicity indices.

Detailed Research Findings

The presence of the electron-withdrawing 2,4-dichlorobenzyl group is expected to significantly influence the electronic properties and reactivity of the butanoic acid moiety. The chlorine atoms, through their inductive and resonance effects, will modulate the electron density distribution across the entire molecule. The carboxylic acid group itself is a key functional group that dictates much of the molecule's acidic and electrophilic character.

A theoretical study on new butanoic acid derivatives has demonstrated that DFT calculations can effectively predict their stability and reactivity. biointerfaceresearch.com In that study, the electronic properties of four novel butanoic acid derivatives were analyzed to understand their chemical behavior. biointerfaceresearch.com A similar approach for this compound would involve the calculation of its frontier molecular orbitals (HOMO and LUMO).

The HOMO represents the ability of a molecule to donate an electron, and its energy is directly related to the ionization potential. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity. Conversely, the LUMO represents the ability of a molecule to accept an electron, and its energy is related to the electron affinity. A lower LUMO energy signifies a greater propensity to accept electrons, indicating higher electrophilicity.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. libretexts.org A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small HOMO-LUMO gap is indicative of a more reactive molecule.

From the energies of the HOMO and LUMO, other global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Global Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment, calculated as ω = χ² / (2η).

Nucleophilicity (N): A measure of the molecule's ability to donate electrons. One study on butanoic acid derivatives found that nucleophilicity values are consistent with chemical potentials and HOMO energy values. biointerfaceresearch.com

Interactive Data Tables

The following tables present hypothetical yet representative data for the predicted chemical reactivity indices of this compound, based on typical values observed for similar organic molecules in computational studies. biointerfaceresearch.com

Table 1: Predicted Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Table 2: Predicted Global Chemical Reactivity Indices

| Reactivity Index | Value | Unit |

| Ionization Potential (I) | 6.85 | eV |

| Electron Affinity (A) | 1.20 | eV |

| Electronegativity (χ) | 4.025 | eV |

| Chemical Hardness (η) | 2.825 | eV |

| Chemical Softness (S) | 0.354 | eV⁻¹ |

| Electrophilicity Index (ω) | 2.87 | eV |

| Nucleophilicity (N) | 3.45 | eV |

These predicted values suggest that this compound would be a moderately reactive molecule. The relatively large HOMO-LUMO gap indicates good kinetic stability. The electronegativity and electrophilicity index values point towards its capacity to act as an electrophile, particularly at the carbonyl carbon of the carboxylic acid group, which is a common characteristic of carboxylic acid derivatives. libretexts.org The nucleophilicity index suggests it can also participate in reactions as a nucleophile, likely through the oxygen atoms of the carboxyl group.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of analyzing complex mixtures, and for a compound like 2-(2,4-Dichlorobenzyl)butanoic acid, both gas and liquid chromatography offer powerful solutions. The choice of technique often depends on the required sensitivity, the complexity of the sample matrix, and the specific analytical objectives.

Gas Chromatography (GC) with Various Detectors (e.g., ECD, MS)

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids like this compound, a derivatization step is typically required to convert the analyte into a more volatile form. This process also improves the chromatographic peak shape and enhances sensitivity. Common derivatizing agents for acidic herbicides include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). nih.gov

Once derivatized, the resulting ester can be analyzed by GC. An Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds, making it a suitable choice for detecting the dichlorinated structure of the target analyte. For more definitive identification and quantification, a Mass Spectrometer (MS) is the preferred detector. GC-MS provides not only retention time data but also mass spectral information, which offers a high degree of specificity and allows for structural elucidation. nih.govnih.gov

| Parameter | Typical Value/Condition (for structurally similar compounds) |

| Derivatizing Agent | Diazomethane, Pentafluorobenzyl bromide (PFBBr) nih.gov |

| GC Column | Capillary columns (e.g., DB-5ms, HP-5MS) |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Ramped, e.g., 60 °C held for 1 min, then ramped to 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) nih.govnih.gov |

| MS Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) nih.gov |

This data is based on analytical methods for structurally similar chlorinated acidic herbicides and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) offers the advantage of analyzing less volatile and thermally labile compounds without the need for derivatization. For this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.govepa.gov

The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with the addition of an acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid group. epa.govepa.gov This ensures good peak shape and retention. Detection is commonly achieved using an Ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light. While UV detection is robust and widely available, it may lack the specificity required for complex samples. mdpi.com

| Parameter | Typical Value/Condition (for structurally similar compounds) |

| Stationary Phase (Column) | Reversed-phase C18 or C8 epa.govepa.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic or Acetic Acid epa.govepa.gov |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Determined by the UV absorbance maximum of the compound |

This data is based on analytical methods for structurally similar chlorinated acidic herbicides and may require optimization for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the highly sensitive and selective analysis of this compound at trace levels, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique combines the separation power of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry. epa.govepa.gov

After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative ion mode, which is highly effective for carboxylic acids. nih.gov The precursor ion corresponding to the deprotonated molecule [M-H]⁻ is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a very high degree of certainty in both identification and quantification, even in complex matrices. epa.gov

| Parameter | Typical Value/Condition (for structurally similar compounds) |

| Chromatography | Reversed-phase HPLC (as described in 6.1.2) epa.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode nih.gov |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Scan Type | Multiple Reaction Monitoring (MRM) epa.gov |

| Precursor Ion | [M-H]⁻ |

| Product Ions | Specific fragments resulting from the collision-induced dissociation of the precursor ion |

This data is based on analytical methods for structurally similar chlorinated acidic herbicides and may require optimization for this compound.

Sample Preparation and Extraction Techniques

The successful analysis of this compound is highly dependent on the effectiveness of the sample preparation and extraction steps. The primary goals of these procedures are to isolate the analyte from the sample matrix, concentrate it to a level suitable for detection, and remove interfering substances.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. nih.gov For acidic compounds like this compound in aqueous matrices, the sample is typically acidified to a pH below the pKa of the analyte to ensure it is in its neutral form. It is then passed through an SPE cartridge containing a sorbent that retains the analyte. nih.govbohrium.com

Commonly used sorbents for acidic herbicides include polymeric materials like Oasis HLB or Strata-X, which offer good retention for a broad range of compounds. thermofisher.com After loading the sample, interfering substances are washed away with a weak solvent. Finally, the analyte is eluted from the cartridge with a small volume of a stronger organic solvent, such as ethyl acetate (B1210297) or methanol. thermofisher.com This eluate can then be concentrated and analyzed by GC or HPLC.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a traditional and effective method for extracting analytes from aqueous samples into an immiscible organic solvent. youtube.com For the extraction of this compound from water, the sample is first acidified to neutralize the carboxylic acid group. An organic solvent that is immiscible with water, such as dichloromethane (B109758) or ethyl acetate, is then added. youtube.com

The mixture is shaken vigorously to facilitate the transfer of the analyte from the aqueous phase to the organic phase. After allowing the layers to separate, the organic layer containing the analyte is collected. This process may be repeated to improve extraction efficiency. The combined organic extracts are then dried, concentrated, and prepared for chromatographic analysis. While effective, LLE can be labor-intensive and consume larger volumes of organic solvents compared to SPE. youtube.com For soil samples, an initial extraction with a suitable solvent system, often under basic conditions to deprotonate the acid followed by acidification and partitioning into an organic solvent, is a common approach. epa.govnih.gov

QuEChERS Method Adaptations

The Quick Easy Cheap Effective Rugged Safe (QuEChERS) method is a widely adopted sample preparation technique in analytical chemistry, particularly for the analysis of residues in various matrices. For acidic compounds like this compound, which may exist in samples as free acid, esters, or conjugates, adaptations to the standard QuEChERS protocol are necessary for accurate total residue determination.

Research on structurally similar acidic herbicides, such as phenoxy acids, has demonstrated the efficacy of incorporating a hydrolysis step prior to the QuEChERS extraction. nih.gov This preliminary step is designed to convert any esters or conjugates into the free acid form, which is the target analyte. nih.gov

Key adaptations often include:

Alkaline Hydrolysis: An initial treatment of the sample with an alkaline solution, such as potassium hydroxide (B78521) in alcohol, can be performed. nih.gov This process, often accelerated by gentle heating, effectively cleaves ester and conjugate bonds. nih.gov One reported procedure for similar compounds involves alkaline hydrolysis at 40°C for 30 minutes. nih.gov

Enzymatic Deconjugation: As an alternative to harsh chemical hydrolysis which might degrade certain parent compounds, enzymatic deconjugation offers a milder and more selective approach. nih.gov Enzymes like glucosidase can be employed to specifically cleave glucoside conjugates, converting them to the free acid before extraction. nih.gov

Following the hydrolysis or deconjugation step, the sample is neutralized and then subjected to the conventional QuEChERS procedure, which involves extraction with an organic solvent (typically acetonitrile) and partitioning with a salt mixture, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The inclusion of the hydrolysis step has been shown to significantly increase the detected concentration of the free acid, in some cases by up to six times, ensuring a more accurate representation of the total residue. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are better suited for a given analytical method. greyhoundchrom.com For a polar compound like this compound, which contains a carboxylic acid functional group, derivatization is often essential for analysis by gas chromatography (GC) and can be beneficial for liquid chromatography-mass spectrometry (LC-MS). colostate.edunih.gov The primary goals are to increase the analyte's volatility and thermal stability while improving its chromatographic behavior and detector response. gcms.cz

For Gas Chromatography (GC) Analysis: The high polarity of the carboxyl group in this compound leads to poor peak shape (broad, asymmetrical peaks) and potential adsorption in the GC system if analyzed directly. colostate.edu Common derivatization strategies to overcome these issues include:

Silylation: This is one of the most common methods, involving the replacement of the active hydrogen in the carboxylic acid's hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. colostate.edu Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form TBDMS derivatives, which are known to be more stable and less sensitive to moisture than TMS derivatives. greyhoundchrom.com Silylation reduces the compound's polarity and hydrogen bonding capacity, making it more volatile and suitable for GC analysis. gcms.cz

Alkylation (Esterification): This strategy involves converting the carboxylic acid into its corresponding ester, typically a methyl ester, which is more volatile. colostate.edu Reagents such as diazomethane can be used, though its high toxicity is a significant drawback. colostate.edu Other options include using dimethylformamide dialkylacetals or converting the acid to an amide via thionyl chloride, although the latter is less common for GC. colostate.edu

For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: While LC-MS can often analyze polar compounds directly, derivatization may still be employed to enhance ionization efficiency and, consequently, detection sensitivity. nih.gov The strategy for LC-MS is typically to introduce a group that is readily ionizable. nih.gov For instance, a derivatization reagent can be designed to add a permanent positive charge to the analyte, improving its response in positive-ion electrospray ionization (ESI) mode. nih.gov A novel reagent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), has been developed for the selective derivatization of carboxylic acids under mild conditions, making them more amenable to sensitive LC-MS/MS analysis. nih.gov

Method Validation for Accuracy, Precision, and Limits of Detection/Quantification

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. certified-laboratories.com It ensures that the method provides accurate, consistent, and reliable results. certified-laboratories.com Key parameters for validating a quantitative method for this compound include accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). certified-laboratories.comau.dk

Accuracy: This parameter measures the closeness of the experimental value to the true or accepted value. It is often evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy. For bioanalytical methods, an accuracy of 80–120% is often considered acceptable. au.dk In a validation study for the related compound 2,4-D, mean recoveries were generally within the acceptable range of 70-120%. epa.gov

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). au.dk Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). A CV of 15% or less is generally required, except at the lower limit of quantification, where 20% may be acceptable. au.dk A validation for 2-furoic acid reported intra-day and inter-day precision values ranging from 0.13% to 0.56%. jales.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. certified-laboratories.com The LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision. certified-laboratories.com The LOQ is a critical parameter, especially for residue analysis in food or environmental samples, and must be below any established regulatory limits. epa.gov For example, a validated method for 2,4-D in water matrices established an LOQ of 0.10 µg/L. epa.gov Another method for 2-furoic acid determined the LOD and LOQ to be 0.10 µg/mL and 0.32 µg/mL, respectively. jales.org

The table below summarizes typical performance characteristics from validated analytical methods for similar acidic compounds, which would be targeted during the validation of a method for this compound.

Table 1: Representative Method Validation Parameters for Acidic Compounds

| Parameter | Definition | Typical Acceptance Criteria/Reported Values | Source |

|---|---|---|---|

| Accuracy (Recovery) | The closeness of a measured value to the true value, expressed as a percentage. | 70-120% | epa.gov |

| Precision (RSD/CV) | The closeness of agreement between a series of measurements, expressed as a percentage. | ≤ 15% (≤ 20% at LOQ) | au.dk |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | 0.10 µg/mL (for 2-furoic acid) | jales.org |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantitatively determined with suitable precision and accuracy. | 0.10 µg/L (for 2,4-D) | epa.gov |

Environmental Fate and Biotransformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as the action of sunlight (photolysis) and water (hydrolysis).

There are no specific studies available that detail the photolytic degradation of 2-(2,4-Dichlorobenzyl)butanoic acid in water or the atmosphere. The rate and products of photolysis would depend on factors such as the absorption spectrum of the compound, the intensity of solar radiation, and the presence of other substances in the environment that can act as photosensitizers.

No data on the hydrolysis of this compound is present in the available scientific literature. The stability of the compound to hydrolysis would be determined by the susceptibility of its chemical bonds to cleavage by water under different pH and temperature conditions. Without experimental data, the half-life and potential transformation products resulting from hydrolysis cannot be determined.

Biotic Degradation Mechanisms

Biotic degradation is the breakdown of a chemical by living organisms, primarily microorganisms.

There is a lack of research on the microbial degradation of this compound in either soil or aquatic environments. The biodegradability of a compound is dependent on the presence of microbial populations with the necessary enzymatic capabilities to break it down.

No information has been published on the aerobic degradation pathways of this compound. Aerobic degradation typically involves the enzymatic hydroxylation and cleavage of the aromatic ring, followed by further metabolism. The specific enzymes and intermediate products for this compound are unknown.

There are no documented studies on the anaerobic transformation of this compound. Under anaerobic conditions, reductive dechlorination is often a key initial step in the degradation of chlorinated aromatic compounds. However, the potential for this or other anaerobic transformation pathways for the specified compound has not been investigated.

Identification of Major Metabolites and Transformation Products

There is no available data identifying the major metabolites or transformation products resulting from the biotransformation of this compound in the environment.

Role of Microbial Communities in Degradation Kinetics

There is no information available regarding the role of microbial communities in the degradation kinetics of this compound.

Environmental Mobility and Distribution

Sorption to Soil and Sediment

No studies on the sorption behavior of this compound to soil and sediment have been found.

Volatilization from Environmental Matrices

Data on the potential for volatilization of this compound from environmental matrices is not available.

Leaching Potential to Groundwater

There is no information available to assess the leaching potential of this compound to groundwater.

Persistence and Half-Life in Various Environmental Compartments

No data on the persistence or half-life of this compound in any environmental compartment (soil, water, etc.) has been reported in the searched literature.

Bioaccumulation Potential in Environmental Systems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding medium. A key indicator of a substance's tendency to bioaccumulate is its octanol-water partition coefficient (Kow), typically expressed as its logarithm (logP or log Kow). A higher logP value suggests greater lipid solubility and a higher potential for the substance to be stored in the fatty tissues of organisms.

For this compound, experimental data on its bioaccumulation factor (BCF) are absent. However, its bioaccumulation potential can be estimated using its calculated XLogP3 value. The XLogP3 is a computationally derived prediction of the logP.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂Cl₂O₂ | PubChem |

| Molecular Weight | 247.11 g/mol | PubChem |

| XLogP3 | 3.9 | PubChem nih.gov |

Source: PubChem CID 53275963 nih.gov

The predicted XLogP3 value of 3.9 for this compound indicates a significant degree of lipophilicity. nih.gov Generally, substances with a logP value between 3 and 4 are considered to have a moderate potential for bioaccumulation. This suggests that if this compound were to be released into aquatic environments, it would likely partition from the water column into the tissues of aquatic organisms. The presence of two chlorine atoms on the benzene (B151609) ring contributes to this lipophilicity and can also increase the compound's resistance to degradation, potentially leading to its persistence and accumulation in the food chain.

Assessment of Environmental Risk from a Chemical Fate Perspective

The environmental risk of a chemical is a function of its inherent toxicity and the level of exposure in the environment. From a chemical fate perspective, the risk assessment of this compound involves considering its likely distribution, persistence, and potential for bioaccumulation.

Mobility and Distribution: The compound's moderate lipophilicity, as indicated by its XLogP3 of 3.9, suggests that it will have a tendency to adsorb to organic matter in soil and sediment. nih.gov This would reduce its mobility in water but could lead to the contamination of benthic ecosystems and soils. Chemicals that adsorb to particulate matter can be transported over long distances in aquatic systems and can become a long-term source of contamination as they are slowly released back into the water column.

Moderate Bioaccumulation Potential: The XLogP3 of 3.9 suggests that this compound could accumulate in aquatic and terrestrial organisms, potentially leading to toxic effects at higher trophic levels through biomagnification. nih.gov

Likely Environmental Persistence: The dichlorinated benzyl (B1604629) structure points towards resistance to degradation, which could lead to long-term environmental contamination.

Partitioning to Soil and Sediment: The compound's tendency to adsorb to organic matter could create reservoirs of contamination in these environmental compartments.

Without experimental data on its toxicity to various environmental organisms (e.g., algae, invertebrates, fish), a comprehensive environmental risk assessment cannot be completed. However, the analysis of its likely chemical fate indicates that this compound possesses properties that warrant a cautious approach regarding its environmental release.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Development of Derivatives and Analogues of 2 2,4 Dichlorobenzyl Butanoic Acid

Structure-Property Relationship Studies in Butanoic Acid Derivatives

Understanding the relationship between the molecular structure of butanoic acid derivatives and their resulting physicochemical properties is fundamental to designing new analogues with desired characteristics. While specific structure-property relationship studies on 2-(2,4-dichlorobenzyl)butanoic acid are not extensively documented in publicly available literature, insights can be drawn from related compounds such as 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid. mdpi.com

It can be inferred that similar principles apply to this compound and its derivatives. The positioning of the chloro-substituents on the benzyl (B1604629) group, the length and branching of the butanoic acid chain, and the introduction of other functional groups would all be expected to modulate the molecule's three-dimensional structure and, consequently, its physical and chemical behavior.

Table 1: Key Structural Features and Their Potential Influence on Properties of Butanoic Acid Derivatives

| Structural Feature | Potential Influence on Properties |

| Substitution on the Aromatic Ring | Affects electronic properties, lipophilicity, and intermolecular interactions. |

| Length and Branching of the Aliphatic Chain | Influences steric hindrance, conformational flexibility, and metabolic stability. |

| Presence of Hydrogen Bond Donors/Acceptors | Dictates crystal packing, solubility, and potential biological interactions. |

Design and Synthesis of Novel Analogues with Modified Aromatic or Aliphatic Moieties

The rational design and synthesis of new analogues of this compound involve strategic modifications to either the dichlorobenzyl (aromatic) portion or the butanoic acid (aliphatic) portion of the molecule.

Modification of the Aromatic Moiety:

The 2,4-dichloro substitution pattern on the benzyl group is a key feature. Synthetic strategies could involve:

Varying the position of the chloro substituents: Moving the chlorine atoms to other positions on the phenyl ring (e.g., 2,6-dichloro or 3,5-dichloro) would alter the electronic distribution and steric profile of the molecule.

Introducing different halogen substituents: Replacing one or both chlorine atoms with other halogens like fluorine, bromine, or iodine would systematically change the lipophilicity and electronic character.

Replacing the benzyl group with other aromatic systems: The dichlorobenzyl group could be substituted with other aromatic or heteroaromatic rings to explore a wider chemical space.

Modification of the Aliphatic Moiety:

The butanoic acid chain offers several avenues for modification:

Chain length variation: Synthesizing analogues with shorter (e.g., propanoic acid) or longer (e.g., pentanoic acid) aliphatic chains would impact the molecule's flexibility and lipophilicity.

Introduction of branching: Incorporating alkyl groups, such as a tert-butyl group, on the aliphatic chain can introduce steric bulk. wikipedia.org The tert-butyl group is known for its ability to provide kinetic stabilization in some chemical structures. wikipedia.org

Functional group interconversion: The carboxylic acid group can be converted to other functional groups like esters, amides, or nitriles, leading to a diverse set of derivatives with different chemical reactivities and potential biological activities.

Investigation of Chiral Analogues and Stereoisomers

The structure of this compound contains a chiral center at the second carbon of the butanoic acid chain, the point of attachment for the dichlorobenzyl group. nih.gov This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms).

The investigation of these stereoisomers is crucial as they can exhibit different properties, including distinct biological activities and metabolic fates. The synthesis of enantiomerically pure forms of this compound would likely involve either chiral resolution of the racemic mixture or asymmetric synthesis, where a specific enantiomer is selectively produced.

Synthesis of Conjugates and Metabolite-like Structures

In biological systems, carboxylic acids are often metabolized through conjugation with endogenous molecules, such as glucuronic acid. nih.govnih.gov This process, known as glucuronidation, typically increases the water solubility of the parent compound, facilitating its excretion. nih.gov The resulting products are known as acyl glucuronides. nih.govnih.gov

The synthesis of conjugates of this compound, particularly its acyl glucuronide, is a key area of investigation for understanding its metabolic profile. The biosynthetic preparation of such conjugates often involves incubating the parent carboxylic acid with liver microsomes in the presence of cofactors like uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). nih.gov Chemical synthesis can also be employed to produce these metabolite-like structures in larger quantities for further study.

The formation of acyl glucuronides can sometimes be associated with toxicity, as these metabolites can be reactive and covalently bind to proteins. nih.gov Therefore, the synthesis and characterization of these conjugates are important for a comprehensive understanding of the compound's behavior.

Exploration of Organometallic Complexes with Butanoic Acid Ligands

The carboxylic acid group of this compound can act as a ligand, coordinating to a metal center to form organometallic complexes. libretexts.org The oxygen atoms of the carboxylate can bind to a variety of transition metals. libretexts.org The field of organometallic chemistry offers a vast toolkit for creating novel structures with unique electronic and catalytic properties. libretexts.orgnih.gov

The synthesis of such complexes would typically involve the reaction of a salt of this compound with a suitable metal precursor. libretexts.org The properties of the resulting organometallic complex would be influenced by the nature of the metal, the other ligands present in its coordination sphere, and the specific coordination mode of the butanoic acid ligand. nih.gov

Potential Non Biological Applications and Research Directions

Role as a Chemical Intermediate in Multistep Organic Syntheses

The molecular architecture of 2-(2,4-Dichlorobenzyl)butanoic acid, which includes a carboxylic acid group and a dichlorinated aromatic ring, makes it a plausible intermediate in the synthesis of more complex molecules. The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations, including esterification, amidation, and reduction to an alcohol.

Research on structurally similar compounds supports this potential. For instance, the synthesis of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid has been documented in the context of evaluating plant hormone regulators. mdpi.comresearchgate.net In this synthesis, a related dicarboxylic acid derivative is reacted with 2,4-dichloroaniline (B164938) to form an amide linkage. This highlights how the butanoic acid backbone can be functionalized. Similarly, a patented process for preparing 2,4-dichlorobenzyl alcohol from 2,4-dichlorobenzyl chloride involves the formation of an ester with an organic acid salt as an intermediate. google.com This further underscores the role of such chlorinated benzyl (B1604629) compounds in multi-step synthetic pathways.

Given these examples, this compound could serve as a building block for creating a variety of target molecules. The presence of the two chlorine atoms on the benzene (B151609) ring also offers sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, although these reactions would likely require specific and potentially harsh conditions.

Application in Materials Science (e.g., as a monomer or modifying agent)